N-(8-Hydroxyoctyl)phthalimide

概要

説明

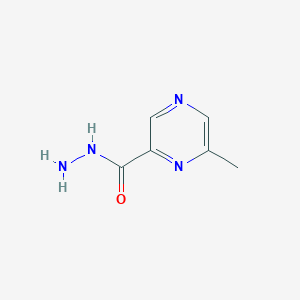

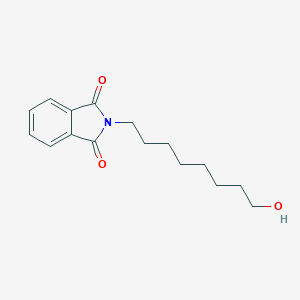

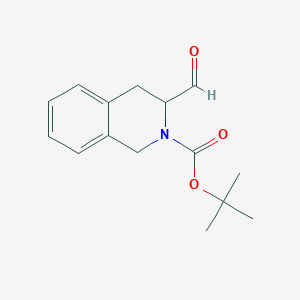

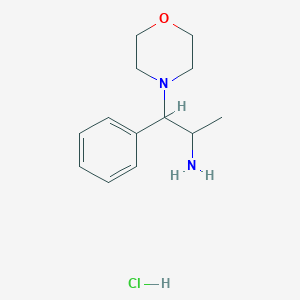

N-(8-Hydroxyoctyl)phthalimide is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.35 . It is a solid at 20°C .

Synthesis Analysis

While specific synthesis methods for N-(8-Hydroxyoctyl)phthalimide were not found in the search results, phthalimide derivatives can be synthesized through various methods . For instance, nucleophilic substitution at certain positions with different groups and incorporation of certain units have been used in the synthesis of related compounds .Molecular Structure Analysis

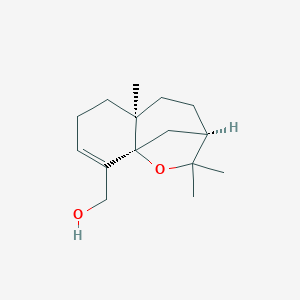

The molecular structure of N-(8-Hydroxyoctyl)phthalimide consists of a phthalimide group attached to an 8-hydroxyoctyl chain .Physical And Chemical Properties Analysis

N-(8-Hydroxyoctyl)phthalimide is a solid at 20°C . It has a molecular formula of C16H21NO3 and a molecular weight of 275.35 .科学的研究の応用

Antineoplastic Activities

Field

Application Summary

Phthalimide derivatives have been synthesized and evaluated for their antineoplastic activities against cancer cells . A compound named FT-12 exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells .

Methods of Application

The compounds were synthesized by two different synthetic routes and tested in vitro . Cell cycle analysis and clonogenic assay were also performed .

Results

FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase . The compound induced necrosis and apoptosis .

Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Activities

Application Summary

Sixteen new phthalimide derivatives were synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .

Methods of Application

The compounds were synthesized and their cytotoxicity was determined in cancer cell lines and in normal human cells .

Results

None of the target derivatives had any cytotoxic activity . One compound, (ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione (12), showed remarkable anti-microbial activity . Two other compounds showed anti-oxidant activity . Another compound, 4-(N’-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c), showed the highest in vitro anti-inflammatory activity of the tested compounds .

Free Radical Synthetic Approaches

Field

Application Summary

N-(Alkoxy)- and N-(acyloxy)phthalimides have been used in organic synthesis through free radical synthetic approaches .

Methods of Application

The free radical cross-dehydrogenative C–O coupling of various CH reagents with N-hydroxyphthalimide leads to N-(alkoxy)- and N-(acyloxy)phthalimides .

Results

Synthetic applications of the latter are associated with the cleavage of the N–O bond leading to the O-, N- and C-centered free radicals .

Radical Reactions Initiating from N-Hydroxyphthalimide Esters

Application Summary

N-hydroxyphthalimide (NHPI) esters have found many applications as radical precursors .

Methods of Application

NHPI esters undergo a reductive decarboxylative fragmentation to provide a substrate radical capable of engaging in diverse transformations .

Results

Their reduction via single-electron transfer (SET) can occur under thermal, photochemical, or electrochemical conditions and can be influenced by a number of factors .

Aerobic Oxidation of Hydrocarbons and Alcohols

Field

Application Summary

A catalytic system combining N-hydroxyphthalimide (NHPI) with cobalt tetraamide phthalocyanine [CoPc (CONH2)4] has been developed for the oxidation of hydrocarbons and alcohols at 75 °C under an oxygen atmosphere .

Methods of Application

CoPc (CONH2)4 was synthesized by trimellitic anhydride-urea method, and its structure was confirmed by FT-IR, UV–Vis and XRD . This catalyst, in synergy with NHPI/O2 system, exhibited excellent catalytic ability and high selectivity in the oxidation of hydrocarbons and alcohols .

Results

Based on the experimental results, a reasonable reaction mechanism was proposed for the oxidation of alkanes and alcohols, respectively .

Emissive Materials in OLEDs

Field

Application Summary

1,8-naphthalimide (NI) derivatives with planar rigid architecture have gained increasing attention of researchers, who explore material features . They have been used as emissive materials in Organic Light Emitting Diodes (OLEDs) .

Methods of Application

The two main requirements for an ETL material in an OLED is the presence of an electron-deficient π-system with good chemical and thermal stability .

Results

Recent progress in photoredox catalysis, electrochemistry, and the use of transition-metal ™ catalysts in radical cross-coupling reactions have dramatically expanded the use of radicals in synthesis .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(8-hydroxyoctyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-12-8-4-2-1-3-7-11-17-15(19)13-9-5-6-10-14(13)16(17)20/h5-6,9-10,18H,1-4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDXDFOXVNNMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619417 | |

| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-Hydroxyoctyl)phthalimide | |

CAS RN |

105264-63-9 | |

| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)